molecular formula C11H13N3O3 B7892399 ethyl 5-ethyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

ethyl 5-ethyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B7892399
M. Wt: 235.24 g/mol
InChI Key: ZCJUMISNPKORHP-UHFFFAOYSA-N
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Description

The compound identified as ethyl 5-ethyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a chemical entity with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary and may vary depending on the desired purity and yield. Common methods include the use of specific catalysts and controlled reaction environments to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include batch or continuous flow processes, utilizing advanced technologies to maintain consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-ethyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and the reagents used.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

ethyl 5-ethyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-ethyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate include those with analogous chemical structures and properties. These may include other organic molecules with similar functional groups or reactivity patterns.

Uniqueness

This compound is unique due to its specific chemical structure and the resulting properties

Properties

IUPAC Name

ethyl 5-ethyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-7-8(11(16)17-4-2)5-14-9(7)10(15)12-6-13-14/h5-6H,3-4H2,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJUMISNPKORHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=O)N=CNN2C=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=O)N=CNN2C=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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